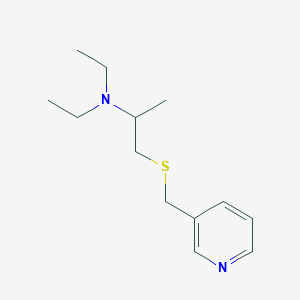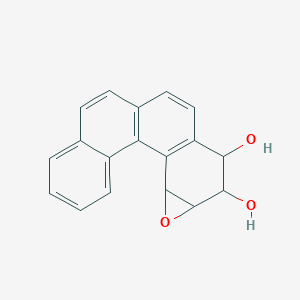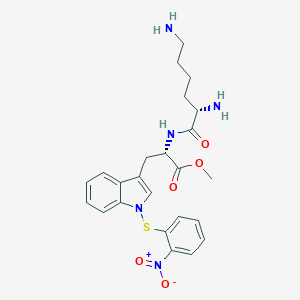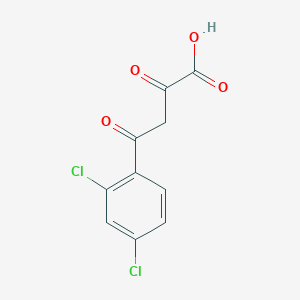
3-(((2-(Diethylamino)propyl)thio)methyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((2-(Diethylamino)propyl)thio)methyl)pyridine, also known as DETPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the pyridine family and is synthesized through a multi-step process involving different chemical reactions. In
Mécanisme D'action
The mechanism of action of 3-(((2-(Diethylamino)propyl)thio)methyl)pyridine involves the formation of stable chelates with heavy metals. The compound contains sulfur and nitrogen atoms that can form strong covalent bonds with heavy metal ions. These chelates are stable and prevent the heavy metal ions from reacting with other compounds in water, making it safe for consumption.
Biochemical and Physiological Effects
3-(((2-(Diethylamino)propyl)thio)methyl)pyridine has been found to have low toxicity and is not harmful to human health. It is rapidly excreted from the body, making it safe for use in water treatment. However, further studies are required to determine the long-term effects of exposure to 3-(((2-(Diethylamino)propyl)thio)methyl)pyridine.
Avantages Et Limitations Des Expériences En Laboratoire
3-(((2-(Diethylamino)propyl)thio)methyl)pyridine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also a cost-effective chelating agent for heavy metals. However, one of the limitations of using 3-(((2-(Diethylamino)propyl)thio)methyl)pyridine in lab experiments is its low solubility in water, which can affect its effectiveness in removing heavy metals.
Orientations Futures
There are several future directions for research on 3-(((2-(Diethylamino)propyl)thio)methyl)pyridine. One of the most significant areas of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of new chelating agents that are more effective than 3-(((2-(Diethylamino)propyl)thio)methyl)pyridine in removing heavy metals from water. Additionally, further studies are required to determine the long-term effects of exposure to 3-(((2-(Diethylamino)propyl)thio)methyl)pyridine and its potential applications in other fields such as medicine and agriculture.
Conclusion
3-(((2-(Diethylamino)propyl)thio)methyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in water treatment and other fields. The synthesis method involves a multi-step process that includes several chemical reactions. The compound has been found to be an effective chelating agent for heavy metals in water, making it suitable for drinking and industrial purposes. However, further studies are required to determine the long-term effects of exposure to 3-(((2-(Diethylamino)propyl)thio)methyl)pyridine and its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 3-(((2-(Diethylamino)propyl)thio)methyl)pyridine involves a multi-step process that includes several chemical reactions. The first step involves the reaction of pyridine with ethylene oxide to produce 2-hydroxyethylpyridine. This intermediate is then reacted with thionyl chloride to form 2-chloroethylpyridine. The next step involves the reaction of 2-chloroethylpyridine with diethylamine to produce 2-(diethylamino)ethylpyridine. Finally, the thiomethylation of 2-(diethylamino)ethylpyridine with formaldehyde and hydrogen sulfide produces 3-(((2-(Diethylamino)propyl)thio)methyl)pyridine.
Applications De Recherche Scientifique
3-(((2-(Diethylamino)propyl)thio)methyl)pyridine has shown potential applications in various fields of scientific research. One of the most significant applications is in the field of water treatment. 3-(((2-(Diethylamino)propyl)thio)methyl)pyridine has been found to be an effective chelating agent for heavy metals in water. It can effectively remove heavy metals such as lead, copper, and zinc from water, making it suitable for drinking and industrial purposes.
Propriétés
Numéro CAS |
102206-57-5 |
|---|---|
Nom du produit |
3-(((2-(Diethylamino)propyl)thio)methyl)pyridine |
Formule moléculaire |
C13H22N2S |
Poids moléculaire |
238.39 g/mol |
Nom IUPAC |
N,N-diethyl-1-(pyridin-3-ylmethylsulfanyl)propan-2-amine |
InChI |
InChI=1S/C13H22N2S/c1-4-15(5-2)12(3)10-16-11-13-7-6-8-14-9-13/h6-9,12H,4-5,10-11H2,1-3H3 |
Clé InChI |
RZVVBSKNRTVPLD-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(C)CSCC1=CN=CC=C1 |
SMILES canonique |
CCN(CC)C(C)CSCC1=CN=CC=C1 |
Synonymes |
N,N-diethyl-1-(pyridin-3-ylmethylsulfanyl)propan-2-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate](/img/structure/B33850.png)

![7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide](/img/structure/B33853.png)

![Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester](/img/structure/B33862.png)








